![molecular formula C9H13ClN4 B2904432 4-Chloro-2-(4-methylpiperazin-1-yl)pyrimidine CAS No. 700803-93-6](/img/structure/B2904432.png)
4-Chloro-2-(4-methylpiperazin-1-yl)pyrimidine
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Overview
Description
4-Chloro-2-(4-methylpiperazin-1-yl)pyrimidine, or CMPP, is a small organic molecule with a wide range of applications in scientific research. CMPP has been used extensively in the fields of biochemistry, physiology, and drug design, due to its ability to interact with a variety of biological molecules. CMPP has also been used to investigate the mechanism of action of various drugs and to study the biochemical and physiological effects of these drugs.
Scientific Research Applications
1. Synthesis of Pyrimidine Derivatives
Pyrimidine derivatives are synthesized using organolithium reagents, with 4-Chloro-2-(4-methylpiperazin-1-yl)pyrimidine being a key intermediate in these reactions. This process is highly regioselective, favoring the formation of C-4 substituted products, which are crucial in medicinal chemistry and drug design (Abdou, 2006).
2. Ligand Synthesis for Histamine Receptors
In the study of histamine H4 receptor ligands, 4-Chloro-2-(4-methylpiperazin-1-yl)pyrimidine derivatives have been synthesized. These compounds show promise in both in vitro and in vivo models as anti-inflammatory agents and in pain management, demonstrating the potential of H4R antagonists in these fields (Altenbach et al., 2008).
3. Antitumor Activities
A series of 4,5-dihydro-1H-thiochromeno[4,3-d]pyrimidine derivatives, including those with 4-Chloro-2-(4-methylpiperazin-1-yl)pyrimidine, have been developed and shown to exhibit significant antitumor activities against human cancer cell lines, such as A549 and H460. This highlights the potential of these compounds in cancer treatment (Guo et al., 2012).
4. Cerebroprotection in Ischaemia
BW619C89, a derivative of 4-Chloro-2-(4-methylpiperazin-1-yl)pyrimidine, has been evaluated for cerebroprotection after focal or global cerebral ischaemia in rats. The compound has shown effectiveness in reducing cortical infarct volume and improving neurological deficits, suggesting its potential in treating ischaemic brain damage (Smith et al., 1993).
5. Development of VEGFR3 Inhibitors
Thieno[2,3-d]pyrimidine derivatives, including those with 4-Chloro-2-(4-methylpiperazin-1-yl)pyrimidine, have been developed as selective vascular endothelial growth factor receptor 3 (VEGFR3) inhibitors. These compounds, particularly effective against metastatic breast cancer, inhibit the proliferation and migration of cancer cells by inactivating the VEGFR3 signaling pathway (Li et al., 2021).
Mechanism of Action
Target of Action
The primary target of 4-Chloro-2-(4-methylpiperazin-1-yl)pyrimidine is the serotonin (5-HT) receptor sites . The compound’s interaction with these receptors is believed to be enhanced by the hydrophobic character of the substituents in the 4-position of the pyrimidine ring .
Mode of Action
4-Chloro-2-(4-methylpiperazin-1-yl)pyrimidine interacts with its targets through a nucleophilic aromatic substitution (SNAr) reaction . This interaction is highly regioselective, favoring the formation of C-4 substituted products . The ligand’s interaction with an anionic side chain of the 5-HT receptor site neutralizes the positive charge on the ligand bound to the receptor .
Biochemical Pathways
The compound affects the biochemical pathways related to the serotonin (5-HT) receptor sites . The introduction of hydrophobic groups such as phenyl, 1,3-dithianyl, or naphthyl, as well as a cationic side chain, are expected to enhance affinity .
Pharmacokinetics
The compound’smolecular weight is 212.68 , which may influence its absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
The result of the compound’s action is the formation of C-4 substituted products . This interaction is believed to enhance the binding affinity with the serotonin (5-HT) receptor sites , potentially leading to changes in cellular signaling and function.
properties
IUPAC Name |
4-chloro-2-(4-methylpiperazin-1-yl)pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13ClN4/c1-13-4-6-14(7-5-13)9-11-3-2-8(10)12-9/h2-3H,4-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYWHXNPWXUXKSX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=NC=CC(=N2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-2-(4-methylpiperazin-1-yl)pyrimidine |
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